molecular formula C32H18N4Na4O14S4 B12711218 Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate CAS No. 84753-06-0

Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate

Cat. No.: B12711218
CAS No.: 84753-06-0
M. Wt: 902.7 g/mol
InChI Key: USDZYAJCEHBAOX-UHFFFAOYSA-J
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Description

Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo bond can yield aromatic amines.

    Substitution: The sulphonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Modified azo dyes with altered solubility and color properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a pH indicator and in titrations due to its distinct color change properties.

Biology

In biological research, it is employed as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.

Medicine

In medicine, it is used in diagnostic assays and as a marker in various biochemical tests.

Industry

Industrially, it is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the dye can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3,3′- [ (3,3′-dimethyl [1,1′-biphenyl]-4,4′-diyl)bis (azo)]bis [4,5-dihydroxynaphthalene-2,7-disulphonate]
  • Disodium 4-amino-3- [ [4′- [ (1-hydroxy-4-sulphonato-2-naphthyl)azo] [1,1′-biphenyl]-4-yl]azo]naphthalene-1-sulphonate

Uniqueness

Tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its multiple sulphonate groups enhance its solubility in water, making it highly suitable for various aqueous applications.

Properties

CAS No.

84753-06-0

Molecular Formula

C32H18N4Na4O14S4

Molecular Weight

902.7 g/mol

IUPAC Name

tetrasodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H22N4O14S4.4Na/c37-31-23-7-3-1-5-19(23)29(53(45,46)47)15-25(31)35-33-17-9-11-21(27(13-17)51(39,40)41)22-12-10-18(14-28(22)52(42,43)44)34-36-26-16-30(54(48,49)50)20-6-2-4-8-24(20)32(26)38;;;;/h1-16,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

USDZYAJCEHBAOX-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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